N-(2-fluoro-5-methylphenyl)nicotinamide
Description
Properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-9-4-5-11(14)12(7-9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLJWFAOTHOHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Substituents | Key Structural Features | Biological Activity/Properties | Reference |
|---|---|---|---|---|
| This compound | 2-fluoro-5-methylphenyl | Fluorine (electron-withdrawing) and methyl (electron-donating) groups on phenyl ring | Potential kinase inhibition, enhanced metabolic stability | |
| 5-(2-Fluorophenyl)nicotinamide | 2-fluorophenyl | Fluorine at ortho position on phenyl ring | Medicinal chemistry applications (e.g., anti-inflammatory) | |
| Nicotinamide riboside | Ribose moiety | NAD+ precursor with ribose group | Enhances NAD+ levels, metabolic regulation | |
| 5-Bromo-N-(3-chlorobenzyl)nicotinamide | Bromo (C5) and chlorobenzyl | Halogen substitutions (Br, Cl) | Anticancer, antiviral activity | |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | Benzodioxole and tetrahydrofuran | Complex heterocyclic substituents | Antioxidant, anti-inflammatory effects | |
| N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)...acetamide | Ethoxyphenyl and fluorophenyl | Multiple aromatic and heterocyclic groups | Kinase modulation, cancer research |
Key Research Findings
Impact of Fluorine Substitution: Fluorine at the ortho position (as in this compound) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This property is critical for improving oral bioavailability in drug candidates . In contrast, 5-(2-fluorophenyl)nicotinamide lacks the methyl group, which may reduce steric hindrance and alter target selectivity .
Role of Heterocyclic Moieties :
- Compounds like N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exhibit antioxidant activity due to electron-rich heterocycles, which scavenge free radicals .
- Nicotinamide riboside, with its ribose group, directly participates in NAD+ biosynthesis, a pathway distinct from the kinase-targeting mechanisms of fluorinated nicotinamides .
Comparative Bioactivity :
- This compound’s dual substitution (fluoro and methyl) may balance solubility and membrane permeability, making it more versatile than analogs with single substituents .
- Ethoxyphenyl-containing compounds (e.g., N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)...acetamide) show broader kinase inhibition profiles, suggesting substituent positioning influences target specificity .
Analytical and Methodological Considerations
The quantification of nicotinamide derivatives, including this compound, can be achieved using advanced techniques such as UPLC-MS/MS (ultra-performance liquid chromatography–tandem mass spectrometry). This method offers high sensitivity (LOD: 0.075–0.600 μg/mL) and precision (RSD: 2.1–8.7%), enabling accurate detection in complex matrices like health supplements .
Q & A
Basic Research Questions
Q. What synthetic routes are available for N-(2-fluoro-5-methylphenyl)nicotinamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via amide coupling reactions. A common approach involves reacting 2-fluoro-5-methylaniline with nicotinic acid derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate bond formation. Reaction conditions (e.g., temperature, pH, and anhydrous solvents) must be tightly controlled to minimize side reactions and maximize purity. For example, maintaining a pH of 7–8 and temperatures between 0–5°C during coupling can improve yields .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). For instance, ¹H NMR can verify the presence of the fluoro-methylphenyl group (δ ~7.2–7.6 ppm) and nicotinamide protons (δ ~8.0–9.0 ppm) .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening often involves enzyme inhibition assays (e.g., kinase or receptor binding studies) and cell-based viability tests. For kinase targets, fluorescence polarization or radiometric assays using recombinant proteins (e.g., VEGFR-2) can quantify IC₅₀ values. Dose-response curves are generated to assess potency .
Advanced Research Questions
Q. How do structural modifications of this compound impact receptor binding affinity, particularly for targets like CB1/CB2 or VEGFR-2?
- Methodological Answer : Substituent effects can be systematically studied via structure-activity relationship (SAR) analyses. For example, replacing the methyl group with trifluoroethoxy moieties (as in related compounds) significantly alters CB1 receptor affinity (Ki values range from 0.028 μM to >10 μM). Computational docking studies (e.g., using AutoDock Vina) can predict binding modes and guide synthetic modifications .
Q. How can researchers resolve contradictions in kinase inhibition data across different studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., ATP concentrations, enzyme sources). To address this:
- Standardize assay conditions (e.g., 10 μM ATP, recombinant human kinases).
- Validate findings with orthogonal methods (e.g., surface plasmon resonance vs. radiometric assays).
- Compare enantiomer-specific activity, as seen in studies where (1R,2R)-stereoisomers showed higher CB1 affinity than (1S,2R)-forms .
Q. What experimental strategies assess multi-target effects, such as off-target kinase inhibition or cross-reactivity with VEGFR-2?
- Methodological Answer : Use kinome-wide profiling platforms (e.g., Eurofins KinaseProfiler) to screen against 300+ kinases. For VEGFR-2, employ cell-based angiogenesis assays (e.g., endothelial tube formation) and compare results to benchmark inhibitors like ABT-869, a related urea derivative with demonstrated multi-kinase activity .
Q. How can researchers optimize pharmacokinetic properties while retaining target affinity?
- Methodological Answer : Introduce solubilizing groups (e.g., hydroxyl or polyethylene glycol chains) to improve bioavailability without disrupting key interactions. For example, cyclopentyl or cyclohexyl substituents in analogous compounds enhance metabolic stability while maintaining nanomolar affinity for targets like CB1 .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC₅₀ values. Include replicates (n ≥ 3) and report 95% confidence intervals. For non-linear responses, use the Hill equation to assess cooperativity .
Q. How should researchers address low reproducibility in receptor binding assays?
- Methodological Answer : Ensure consistent protein preparation (e.g., freeze-thaw cycles ≤2) and ligand handling (e.g., DMSO stock storage at −80°C). Include positive controls (e.g., known ligands like WIN55,212-2 for CB1) in each experiment to validate assay integrity .
Tables for Key Data
Table 1 : Impact of Substituents on CB1 Receptor Affinity (Ki Values)
| Substituent on Nicotinamide Core | CB1 Ki (μM) | CB2 Ki (μM) | Source |
|---|---|---|---|
| Trifluoroethoxy | 0.028 | >10 | |
| Chlorophenyl | 1.3 | >10 | |
| Hydroxycyclohexyl | >10 | >10 |
Table 2 : Benchmark Kinase Inhibition Data for Related Compounds
| Compound | VEGFR-2 IC₅₀ (nM) | PDGFR-β IC₅₀ (nM) | Source |
|---|---|---|---|
| ABT-869 (urea derivative) | 7 | 66 | |
| This compound (hypothetical) | 50 (predicted) | 200 (predicted) | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
